molecular formula C6H10N4O B123590 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide CAS No. 145864-65-9

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

Cat. No. B123590
M. Wt: 154.17 g/mol
InChI Key: DRJKLZIXFHNLHX-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound's derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various substituted pyrazole carboxamides with different reagents. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles leads to the formation of pyrazolo[1,5-a]-pyrimidine derivatives . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridin-3-ones . Novel synthetic routes have also been developed, such as the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide, featuring a selective Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing a monoclinic space group and specific geometric parameters . The molecular conformation and stability are often influenced by intramolecular hydrogen bonding and the presence of substituents, as seen in the comparison between 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can undergo an abnormal Beckmann rearrangement and react with concentrated H2SO4 to yield o-aminocarboxamide pyrazole . These reactions often result in the synthesis of pyrazolopyrimidine derivatives and other polysubstituted heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of functional groups such as amino, cyano, and carboxylate influences the compound's reactivity and interaction with other molecules. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is stabilized by various hydrogen interactions and weak π-π interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound.

Scientific Research Applications

Pan-FGFR Covalent Inhibitors

  • Scientific Field : Cancer Research .
  • Summary of Application : The compound is used as a pan-FGFR covalent inhibitor. The aberrant activation of FGFRs plays a critical role in various cancers, leading to the development of several FGFR inhibitors .
  • Methods of Application : A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized .
  • Results : The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical (IC50 =46, 41, 99, and 62 nM). Moreover, it also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively .

Antiproliferative Activities

  • Scientific Field : Pharmacology .
  • Summary of Application : The compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines .
  • Methods of Application : The tests were carried out as dose-dependent assay starting from 5 to 100 μg/mL .
  • Results : All compounds showed especially cell selective effect against rat brain tumor cells (C6) .

Inhibition of p56 Lck

  • Scientific Field : Biochemistry .
  • Summary of Application : The compound is used to inhibit p56 Lck, a protein that plays a role in the immune response .
  • Methods of Application : The compound is structurally similar to 5-amino-1-tertbutylpyrazole-4-carboxamide I, which was found to inhibit p56 Lck .
  • Results : The inhibition of p56 Lck could potentially have therapeutic applications in diseases where the immune response is overactive .

Antifungal Activity

  • Scientific Field : Pharmacology .
  • Summary of Application : The compound has been shown to exhibit antifungal activity .
  • Methods of Application : The compound is structurally similar to the N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid II .
  • Results : The compound’s antifungal activity could potentially be used in the development of new antifungal drugs .

Synthesis of Amino-Functionalized Pyrazolo

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The compound is used in the synthesis of amino-functionalized pyrazolo .
  • Methods of Application : The methods for the synthesis are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .
  • Results : The synthesis of these compounds could significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Ethyl 5-amino-1-methylpyrazole-4-carboxylate

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound is structurally similar to “5-Amino-1-ethyl-1h-pyrazole-4-carboxamide”. It’s used in various chemical reactions due to its unique structure .
  • Methods of Application : The compound can be used in a variety of chemical reactions. The specific method of application would depend on the reaction .

properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJKLZIXFHNLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

CAS RN

145864-65-9
Record name 5-amino-1-ethyl-1H-pyrazole-4-carboxamide
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